molecular formula C26H23ClN2OS B2593685 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 450349-48-1

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2593685
CAS No.: 450349-48-1
M. Wt: 446.99
InChI Key: LNEOKFWAZWSIBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a quinoline ring, and a sulfanyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also includes a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The indole and quinoline rings are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions. The sulfanyl group might be susceptible to oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel Synthesis Approaches: Research on novel synthesis techniques for compounds with similar structural features, like 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, reveals methodologies that might be applicable to the synthesis or modification of the compound (Walter, 1994).
  • Characterization of Iron and Cobalt Dichloride Complexes: Studies on the synthesis and characterization of complexes bearing quinoline derivatives highlight the importance of such compounds in catalytic behavior towards ethylene reactivity, suggesting potential applications in catalysis (Sun et al., 2007).

Potential Medicinal Applications

  • Antituberculosis and Cytotoxicity Studies: Research into 3-heteroarylthioquinoline derivatives, including studies on their antituberculosis activity, indicates the biomedical relevance of compounds with similar structural elements. Such studies may guide the exploration of potential medicinal applications (Chitra et al., 2011).

Enzymatic Activity Enhancement

  • Synthesis of Angular Tetracyclic Compounds: The development of compounds under specific conditions to act as enzymatic enhancers showcases the role of structurally complex molecules in biochemical applications. These findings could suggest avenues for the application of the compound in enzymatic or biochemical research (Abass, 2007).

Antioxidant Effects and Membrane Stabilization

  • Computational and Biological Activity Studies: Investigations into the biological activity of sulfur- and nitrogen-containing compounds based on thiourea and acetophenone derivatives reveal significant antioxidant effects and potential for membrane stabilization, highlighting the relevance of such compounds in creating new drugs with physiological properties (Farzaliyev et al., 2020).

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its physical properties, and its biological activity .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2OS/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)31-18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEOKFWAZWSIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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